Vinbarbital is a hypnotic drug that belongs to the class of barbiturate derivatives. It was developed by the pharmaceutical company Sharp and Dohme in 1939. This compound is primarily used for its sedative effects and is characterized by its unique molecular structure, which includes an ethyl group and a methylbutenyl side chain attached to the barbituric acid framework. The compound is known for its applications in both clinical settings as a sedative and in scientific research due to its interaction with central nervous system receptors.
Vinbarbital is classified under the broader category of barbiturates, which are a group of drugs derived from barbituric acid. Its chemical name is 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione. The compound's CAS number is 75016-38-5, and it can be sourced from various chemical suppliers for research purposes .
The synthesis of Vinbarbital involves several key steps:
Technical details regarding the synthesis include the use of specific solvents and reaction conditions that optimize yield and purity. For instance, controlling temperature and reaction time can significantly affect the outcome of the alkylation step.
Vinbarbital has a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol. The structure features a pyrimidine ring with two carbonyl groups (ketones) and an ethyl side chain, which contributes to its pharmacological properties.
Crystallographic studies have provided insights into its three-dimensional arrangement, which is crucial for understanding its interactions at the molecular level .
Vinbarbital participates in several chemical reactions:
These reactions are significant in both synthetic organic chemistry and medicinal chemistry, allowing for the modification of Vinbarbital into various derivatives.
Vinbarbital exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it increases inhibitory neurotransmission, leading to sedation and hypnosis. This mechanism involves potentiation of various GABA receptor subunits, which results in a calming effect on neuronal activity .
These properties are critical for determining the storage conditions and handling procedures for Vinbarbital in both laboratory and clinical environments .
Vinbarbital has been extensively studied for its applications across various fields:
The unique properties of Vinbarbital make it a valuable compound not only for therapeutic use but also for advancing research in pharmacology and organic chemistry .
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7